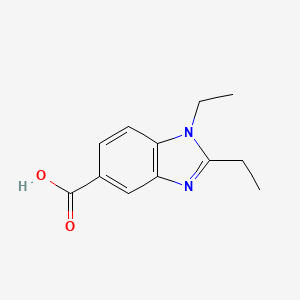
1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic aromatic compound. It belongs to the class of benzimidazoles, which are known for their diverse biological and chemical properties. This compound features a benzene ring fused to an imidazole ring, with ethyl groups at the 1 and 2 positions and a carboxylic acid group at the 5 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid typically involves the condensation of 1,2-diaminobenzene with ethyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The final product is obtained after hydrolysis and purification steps.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of this compound derivatives with carboxylic acid or aldehyde groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate receptor activity, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dimethyl-1H-1,3-benzodiazole-5-carboxylic acid
- 1,2-Diethyl-1H-1,3-benzodiazole-4-carboxylic acid
- 1,2-Diethyl-1H-1,3-benzodiazole-6-carboxylic acid
Uniqueness
1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of ethyl groups at the 1 and 2 positions and a carboxylic acid group at the 5 position provides distinct properties compared to other benzimidazole derivatives.
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
1,2-diethylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-3-11-13-9-7-8(12(15)16)5-6-10(9)14(11)4-2/h5-7H,3-4H2,1-2H3,(H,15,16) |
Clé InChI |
QSQVOKSIDSIGES-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(N1CC)C=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


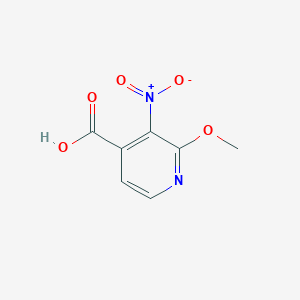
![6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13916603.png)

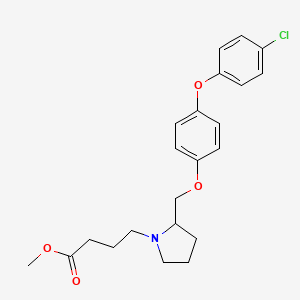
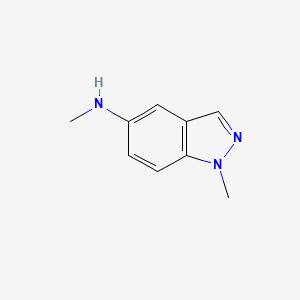
![4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid](/img/structure/B13916646.png)
![7-hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B13916651.png)
![1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B13916658.png)
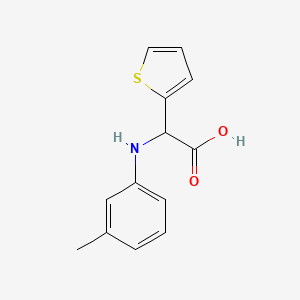


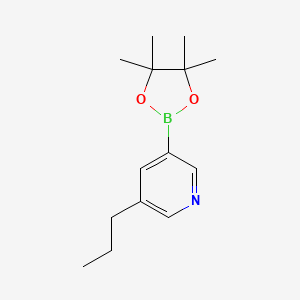
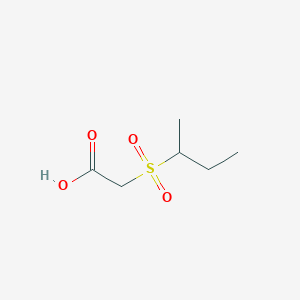
![N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide](/img/structure/B13916693.png)
